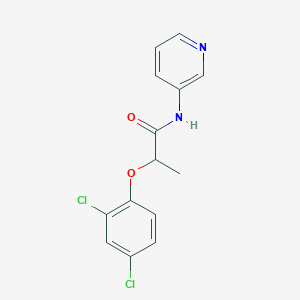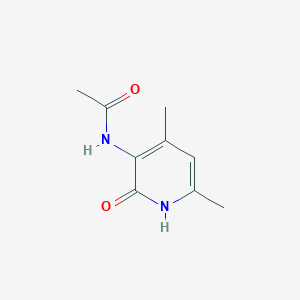
2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide, also known as DPPI, is a synthetic compound that belongs to the class of pyridinecarboxamides. It is widely used in scientific research due to its unique chemical properties and mechanism of action. DPPI is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system. The endocannabinoid system is a complex network of signaling molecules and receptors that regulates various physiological processes, such as pain, appetite, and mood.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models. This compound has also been used to investigate the role of FAAH in addiction, as it is involved in the metabolism of endocannabinoids that are implicated in drug reward and dependence.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide is a selective and irreversible inhibitor of FAAH. FAAH is responsible for the hydrolysis of the endocannabinoid anandamide, which is a potent agonist of the cannabinoid receptor CB1. By inhibiting FAAH, this compound increases the levels of anandamide, which in turn activates CB1 receptors and produces analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have anxiolytic effects in animal models of anxiety. This compound has anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema. This compound has been shown to increase the levels of anandamide in the brain and peripheral tissues, which suggests that it may have therapeutic potential in various diseases, such as chronic pain, anxiety disorders, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide is a highly selective and irreversible inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. It has been extensively used in animal models to investigate the role of FAAH in various physiological processes. However, this compound has some limitations for lab experiments. It is not suitable for in vivo studies in humans, as it is a synthetic compound that has not been approved for clinical use. This compound also has some off-target effects, such as inhibition of other enzymes that are involved in the metabolism of endocannabinoids.
Zukünftige Richtungen
2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide has opened up new avenues for research in the field of endocannabinoid pharmacology. Future studies could investigate the therapeutic potential of this compound in various diseases, such as chronic pain, anxiety disorders, and inflammation. This compound could also be used as a tool for studying the endocannabinoid system in humans, by developing more selective and reversible inhibitors of FAAH. Furthermore, this compound could be used to investigate the role of FAAH in addiction and drug dependence, by studying its effects on the reward system in animal models.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-3-pyridinylpropanamide can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with 3-aminopyridine in the presence of thionyl chloride. The resulting product is then treated with 3-chloropropanoyl chloride to form this compound. The overall yield of this synthesis method is approximately 60%.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-9(14(19)18-11-3-2-6-17-8-11)20-13-5-4-10(15)7-12(13)16/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELOZOCKXSRLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B5344245.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
![6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5344271.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5344295.png)
![3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5344307.png)
![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 2-thiophenecarboxylate](/img/structure/B5344308.png)

![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5344343.png)

![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5344350.png)